2-Bromo-4,5-dimethylbenzo[d]thiazole
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Overview
Description
2-Bromo-4,5-dimethylbenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring. The presence of bromine and methyl groups on the thiazole ring makes it a unique compound with distinct chemical properties. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethylbenzo[d]thiazole typically involves the bromination of 4,5-dimethylbenzo[d]thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-amino-4,5-dimethylbenzo[d]thiazole or 2-thiol-4,5-dimethylbenzo[d]thiazole.
Oxidation: Formation of this compound-6-carboxylic acid.
Reduction: Formation of 4,5-dimethylbenzo[d]thiazole.
Scientific Research Applications
2-Bromo-4,5-dimethylbenzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethylbenzo[d]thiazole involves its interaction with various molecular targets. The bromine atom and the thiazole ring play crucial roles in its biological activity. The compound can bind to DNA, proteins, and enzymes, leading to the inhibition of cellular processes. For example, it can inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylbenzo[d]thiazole
- 2-Bromo-5-methylbenzo[d]thiazole
- 2-Chloro-4,5-dimethylbenzo[d]thiazole
Uniqueness
2-Bromo-4,5-dimethylbenzo[d]thiazole is unique due to the presence of both bromine and two methyl groups on the thiazole ring. This specific substitution pattern enhances its reactivity and biological activity compared to other similar compounds. The combination of bromine and methyl groups also affects its solubility, stability, and overall chemical behavior .
Properties
IUPAC Name |
2-bromo-4,5-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRHSCQLNVFZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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